7-Bromo-5-chloro-4-Azaindole
Description
Overview of Heterocyclic Compounds and Their Significance in Chemical Research
Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom of an element other than carbon within the ring. openaccessjournals.comopenmedicinalchemistryjournal.com The most common heteroatoms are nitrogen, oxygen, and sulfur. openaccessjournals.com
The presence of these heteroatoms imparts unique physical and chemical properties to heterocyclic compounds, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.com This structural and electronic diversity makes them indispensable in numerous areas of scientific research and industry. openaccessjournals.comtaylorandfrancis.com A significant majority of pharmaceuticals and biologically active molecules contain a heterocyclic ring, highlighting their critical role in medicinal chemistry and drug discovery. openmedicinalchemistryjournal.comnih.govijsrtjournal.com Their applications extend to agrochemicals, dyes, and functional materials. openmedicinalchemistryjournal.comijarsct.co.in
The Indole (B1671886) Nucleus: Fundamental Structural and Electronic Characteristics
The indole nucleus is a prominent heterocyclic scaffold composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. creative-proteomics.comwikipedia.org This bicyclic structure is aromatic, possessing a delocalized system of 10 π-electrons that satisfies Hückel's rule for aromaticity. numberanalytics.com This aromatic character contributes to its stability. creative-proteomics.com
The electronic nature of the indole ring is characterized by a non-uniform distribution of electron density. The nitrogen atom's lone pair of electrons participates in the aromatic system, making indole and its derivatives electron-rich. wikipedia.org This electronic feature makes the indole nucleus particularly susceptible to electrophilic substitution reactions, with the C3 position being the most reactive site. wikipedia.orgbhu.ac.in Unlike many amines, the nitrogen atom in indole is not basic because its lone pair is delocalized within the aromatic ring. wikipedia.org
Azaindole Scaffold: Classification, Isomerism, and Bioisosteric Relationships with Indole and Purine (B94841) Systems
Azaindoles, also known as pyrrolopyridines, are a class of heterocyclic compounds that are isoelectronic with indole. pharmablock.comnih.gov They are formed by the fusion of a pyrrole ring and a pyridine (B92270) ring. nih.govmdpi.com The replacement of a carbon-hydrogen (CH) group in the benzene ring of indole with a nitrogen atom creates the azaindole scaffold. mdpi.com This substitution has a profound impact on the physicochemical properties of the molecule, including its solubility, lipophilicity, and basicity. mdpi.comnih.gov
Azaindoles are considered bioisosteres of both indole and the purine system. pharmablock.commdpi.com Bioisosterism refers to the principle where one atom or group of atoms can be replaced by another with similar physical or chemical properties, often leading to similar biological activity. The structural resemblance of azaindoles to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) makes them particularly relevant in the design of kinase inhibitors. pharmablock.com
Positional Isomers: 4-Azaindole (B1209526), 5-Azaindole, 6-Azaindole (B1212597), and 7-Azaindole (B17877)
Depending on the position of the nitrogen atom in the six-membered ring, four positional isomers of azaindole exist: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. nih.govresearchgate.net Each isomer exhibits distinct physicochemical properties. nih.gov The introduction of the nitrogen atom imparts basic properties to the molecule and generally reduces the lipid-water distribution ratio compared to indole. researchgate.net The pKa values of the different isomers vary, reflecting the electronic influence of the nitrogen atom's position. pitt.edu
| Isomer | Systematic Name |
|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
Biological and Pharmaceutical Relevance of Azaindole Scaffolds
The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad range of pharmacological activities. pharmablock.commdpi.com Azaindole derivatives have been extensively investigated and developed as therapeutic agents for various diseases, including cancer, inflammatory conditions, and viral infections. nih.govnih.govresearchgate.net
Their utility in drug discovery is particularly prominent in the development of kinase inhibitors. pharmablock.commdpi.com The 7-azaindole isomer is the most frequently utilized in this context, with the pyridine nitrogen and the pyrrole NH group capable of forming bidentate hydrogen bonds with the hinge region of kinases. pharmablock.comchemicalbook.com Several FDA-approved drugs and numerous clinical candidates incorporate the azaindole framework. nih.gov
Introduction of 7-Bromo-5-chloro-4-Azaindole as a Substituted 4-Azaindole Derivative
This compound is a specific derivative of the 4-azaindole scaffold. Its chemical structure is characterized by the presence of a bromine atom at the 7-position and a chlorine atom at the 5-position of the 1H-pyrrolo[3,2-b]pyridine framework. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Structural Specificity of this compound (1H-pyrrolo[3,2-b]pyridine framework with bromine at position 7 and chlorine at position 5)
The precise placement of the halogen substituents on the 4-azaindole core defines the unique chemical properties and reactivity of this compound. The systematic IUPAC name for this compound is 7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. chemscene.com The presence of the electron-withdrawing halogen atoms influences the electron density distribution of the heterocyclic ring system, which in turn affects its reactivity in chemical transformations such as cross-coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClN₂ chemscene.com |
| Molecular Weight | 231.48 g/mol chemscene.com |
| CAS Number | 1082040-90-1 echemi.com |
| Boiling Point | 359.8±37.0 °C at 760 mmHg echemi.com |
| Density | 1.9±0.1 g/cm³ echemi.com |
Contextual Placement within Halogenated Azaindole Chemistry
Halogenated azaindoles are a cornerstone of modern medicinal chemistry, serving as critical intermediates for the synthesis of complex, biologically active molecules. frontiersin.orgchemicalbook.com The strategic installation of halogen atoms onto the azaindole scaffold is a common tactic used to enhance or modify the pharmacological profile of a lead compound. Halogens can profoundly affect a molecule's bioactivity and physicochemical properties, including its binding affinity to target proteins and its metabolic stability. mdpi.com
The significance of halogenated azaindoles lies in their synthetic versatility. The carbon-halogen bond provides a reactive "handle" for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govresearchgate.net These reactions enable the straightforward introduction of diverse functional groups and the construction of complex molecular architectures, facilitating the rapid generation of compound libraries for drug discovery programs. researchgate.net
This compound is positioned within this context as a di-halogenated heterocyclic building block. The presence of two distinct halogens (bromine and chlorine) at specific positions offers the potential for regioselective functionalization. The differential reactivity of the C-Br versus the C-Cl bond under certain cross-coupling conditions can allow for sequential, site-specific modifications, adding a layer of precision to the synthetic strategy.
The development of efficient and regiocontrolled routes to halogenated azaindoles is an active area of research. For instance, a highly regiocontrolled, large-scale synthesis has been reported for 5-bromo-4-chloro-3-nitro-7-azaindole, highlighting the industrial importance of securing access to such precisely functionalized intermediates. acs.orgatlanchimpharma.com While specific research findings on this compound are not extensively detailed in public literature, its structural features place it firmly within the class of high-value intermediates for creating substituted azaindole derivatives for various therapeutic areas. chemicalbook.com The electron-withdrawing nature of the halogen substituents also modifies the electronic properties of the azaindole ring system, influencing its reactivity and interactions with biological targets.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Azaindole |
| 5-Azaindole |
| 6-Azaindole |
| 7-Azaindole |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMQFXKQROQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693899 | |
| Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-90-1 | |
| Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Azaindole Derivatives and Halogenated Azaindoles
General Synthetic Strategies for Azaindole Ring System Construction
The construction of the bicyclic azaindole framework can be approached by forming either the five-membered pyrrole (B145914) ring or the six-membered pyridine (B92270) ring.
The most prevalent strategy for azaindole synthesis involves the annulation of a pyrrole ring onto a substituted pyridine starting material. nih.govresearchgate.net This approach leverages the availability of a wide range of functionalized pyridines. A number of classical indole (B1671886) syntheses have been adapted for this purpose, alongside modern transition-metal-catalyzed methods. For instance, the Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by cyclization, is a widely used technique to build the pyrrole ring. tandfonline.com
While less common, the formation of the pyridine ring onto a pyrrole template is an alternative synthetic route. researchgate.netuni-rostock.de This can be achieved through various condensation and cyclization reactions. For example, highly substituted 7-azaindoles have been synthesized by the reaction of 5-aminopyrroles with aromatic aldehydes and a source of two additional carbon atoms, leading to the annulation of the pyridine ring. uni-rostock.de Another approach involves the intramolecular Diels-Alder reaction of oxazoles to construct the 6-azaindole (B1212597) core, which highlights the versatility of building the pyridine ring. nih.gov
Established Synthetic Routes to 4-Azaindole (B1209526) Derivatives
Several well-established synthetic methods for indoles have been successfully adapted for the preparation of 4-azaindole derivatives.
The Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, has been applied to the synthesis of azaindoles. wikipedia.orgresearchgate.net This method is particularly useful for preparing 7-substituted indoles and has been extended to the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines. wikipedia.orgresearchgate.net The reaction's success often depends on the presence of a bulky ortho substituent to the nitro group, which facilitates the key tandfonline.comtandfonline.com-sigmatropic rearrangement. wikipedia.org Despite sometimes suffering from low yields, the Bartoli reaction provides a direct route to certain azaindole scaffolds. pharmablock.com For instance, the reaction of a nitropyridine with an excess of a vinyl Grignard reagent can produce 4- or 6-azaindoles, with improved yields observed when a halogen is present alpha to the pyridine nitrogen. acs.org
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. While its application to azaindole synthesis has been considered challenging due to the electron-deficient nature of pyridylhydrazines, it has been shown to be effective for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. nih.govresearchgate.net The use of microwave irradiation can also enhance the efficiency of the Fischer indole cyclization for a wider range of 4- and 6-azaindoles. researchgate.net However, the often harsh reaction conditions can limit its applicability for substrates with sensitive functional groups. acs.org
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are widely employed for the construction and functionalization of the azaindole core. nih.govmdpi.com
The Sonogashira coupling of amino-halopyridines with terminal alkynes is a cornerstone for azaindole synthesis. nih.govtandfonline.com This reaction is typically followed by a cyclization step to form the pyrrole ring. tandfonline.comunl.pt Various catalytic systems, such as Pd(PPh₃)₂Cl₂–CuI, are used to facilitate this transformation. tandfonline.com A one-pot synthesis of 7-azaindoles has been developed via the coupling of N-(3-iodopyridin-2-yl)sulfonamide and terminal alkynes using a Pd/C-PPh₃-CuI catalyst system. researchgate.net
The Suzuki-Miyaura coupling offers another powerful method for constructing azaindoles. An efficient two-step route involves the Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. mdpi.comorganic-chemistry.org This method has been utilized for the synthesis of a variety of aza- and diazaindoles. organic-chemistry.org The Suzuki-Miyaura reaction has also been employed for the chemoselective C3 → C6 diarylation of 7-azaindoles, demonstrating its utility in creating complex substitution patterns. nih.gov
A notable advancement is the use of a cascade C-N cross-coupling/Heck reaction . This practical approach allows for the straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides. acs.orgnih.govacs.org The reaction proceeds using a Pd₂(dba)₃/XPhos/t-BuONa catalytic system. acs.orgacs.org This cascade process involves an initial C-N bond formation followed by an intramolecular Heck reaction to construct the pyrrole ring, providing an efficient route to the azaindole core. unl.pt
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |
| Sonogashira Coupling | Amino-halopyridines, Terminal alkynes | Pd(PPh₃)₂Cl₂-CuI, Base | Forms C-C bond, followed by cyclization | nih.govtandfonline.comtandfonline.com |
| Suzuki-Miyaura Coupling | Chloroamino-N-heterocycles, (2-Ethoxyvinyl)borolane | Pd(OAc)₂/SPhos, K₃PO₄, Acetic Acid | Two-step process, good for various aza-indoles | mdpi.comorganic-chemistry.org |
| C-N Cross-Coupling/Heck | Amino-o-bromopyridines, Alkenyl bromides | Pd₂(dba)₃/XPhos, t-BuONa | Cascade reaction, efficient for all azaindole isomers | acs.orgnih.govacs.org |
Cyclization of Nitropyridines with Grignard Reagents
One established method for the synthesis of 4- and 6-azaindoles involves the reaction of nitropyridines with an excess of a vinyl Grignard reagent. researchgate.netacs.org This approach, known as the Bartoli indole synthesis, has been shown to be effective, with improved yields observed when a halogen atom is present at the position alpha to the nitrogen atom in the pyridine ring. researchgate.netacs.org For instance, the reaction of 2-methoxy-3-nitropyridine (B1295690) with vinylmagnesium bromide can produce 7-methoxy-6-azaindole. acs.org However, this method can sometimes result in low yields and may require a large excess of the Grignard reagent. researchgate.net
Strategies for Introducing Halogen Substituents onto Azaindole Scaffolds
The regioselective introduction of halogen atoms onto the azaindole core is crucial for the development of targeted pharmaceutical agents. Various methods have been developed for the specific bromination and chlorination of the azaindole nucleus.
The direct bromination of the azaindole scaffold can be achieved with high regioselectivity using various reagents and conditions. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For example, the bromination of 4-chloro-3-nitro-7-azaindole with NBS in acetic acid in the presence of sodium acetate (B1210297) yields 5-bromo-4-chloro-3-nitro-7-azaindole with high regioselectivity. acs.orgacs.orgatlanchimpharma.com Copper(II) bromide in acetonitrile (B52724) has also been employed for the mild and efficient 3-bromination of azaindoles. researchgate.net
| Starting Material | Reagent | Product | Yield | Reference |
| 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | NBS, Sodium Acetate, Acetic Acid | 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | 90% | acs.org |
| 7-azaindole (B17877) | Copper(II) bromide, Acetonitrile | 3-bromo-7-azaindole | High | researchgate.net |
Regioselective chlorination of the azaindole ring system is another critical transformation. A rhodium-catalyzed C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent has been developed, providing ortho-chlorinated azaindoles. nih.gov Another approach involves the N-oxidation of 7-azaindole followed by treatment with a chlorinating agent like methanesulfonyl chloride (MsCl) in DMF, which leads to highly regioselective chlorination at the C-4 position. atlanchimpharma.com Phosphorus oxychloride (POCl3) can also be used for the chlorination of 7-azaindole N-oxide. google.com
| Starting Material | Reagent/Catalyst | Product | Reference |
| 7-azaindole | Rhodium catalyst, 1,2-dichloroethane | ortho-chlorinated 7-azaindole | nih.gov |
| 7-azaindole N-oxide | Methanesulfonyl chloride, DMF | 4-chloro-7-azaindole (B22810) | atlanchimpharma.com |
| 7-azaindole N-oxide | Phosphorus oxychloride | 4-chloro-7-azaindole | google.com |
Achieving specific di- or tri-halogenated azaindole substitution patterns often requires a multi-step synthetic sequence. This can involve a combination of the regioselective halogenation methods described above, along with protection and deprotection strategies. For instance, the synthesis of a di-halogenated azaindole might start with the chlorination of the N-oxide at a specific position, followed by a subsequent bromination reaction on the pyrrole or pyridine ring. The order of these halogenation steps is critical in determining the final substitution pattern.
Synthesis of 7-Bromo-5-chloro-4-Azaindole and Related Isomers
The synthesis of specifically substituted isomers like this compound and 5-Bromo-4-chloro-7-Azaindole highlights the intricacies of regiochemical control in these systems.
A well-documented and scalable synthesis of 5-bromo-4-chloro-7-azaindole has been reported, which also provides insight into the synthesis of related isomers. acs.orgacs.org This process starts with the parent 7-azaindole and proceeds through a series of highly regiocontrolled steps.
The key steps in a reported large-scale synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole are as follows:
N-Oxidation: 7-azaindole is treated with an oxidizing agent like m-CPBA to form the corresponding N-oxide. acs.orgatlanchimpharma.com
Chlorination: The N-oxide undergoes regioselective chlorination at the C-4 position. acs.orgatlanchimpharma.com
Nitration: The resulting 4-chloro-7-azaindole is then nitrated at the C-3 position of the pyrrole ring. acs.orgatlanchimpharma.com
Bromination: Finally, regioselective bromination at the C-5 position is achieved using NBS in acetic acid to afford the desired 5-bromo-4-chloro-3-nitro-7-azaindole. acs.orgacs.orgatlanchimpharma.com
This multi-step pathway demonstrates the strategic functionalization required to achieve the specific halogenation pattern of 5-bromo-4-chloro-7-azaindole. The synthesis of the target compound, this compound, would likely follow a similarly strategic, multi-step functionalization of the 4-azaindole core, carefully controlling the regioselectivity of each halogenation step.
Consideration of Synthetic Analogies for this compound
Direct synthetic routes for this compound are not extensively detailed in public literature; however, its synthesis can be logically inferred from established methodologies for preparing other halogenated azaindole isomers. The primary strategies involve either the late-stage halogenation of a pre-formed 4-azaindole core or the construction of the azaindole ring from appropriately substituted pyridine precursors.
One of the most analogous and practical approaches involves the sequential halogenation of the parent azaindole. A highly regioselective and scalable synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole provides a relevant template. acs.orgacs.org This process begins with the parent 7-azaindole, which undergoes chlorination, nitration, and then bromination. acs.org Adapting this to the 4-azaindole system would likely involve an initial, regioselective chlorination at the C-5 position, followed by bromination at C-7. The order of these steps is critical and often dictated by the electronic properties of the azaindole nucleus and the directing effects of existing substituents.
Alternative strategies build the azaindole ring system using transition-metal-catalyzed reactions. Palladium-catalyzed methods, such as the Larock, Heck, or Sonogashira reactions, are powerful tools for constructing the pyrrole ring onto a functionalized pyridine. nih.govmdpi.com For instance, a substituted 3-amino-4-chloropyridine (B21944) could be coupled with a synthetic equivalent of a two-carbon unit to form the pyrrole ring. While versatile, these methods can be more complex and may require multi-step syntheses for the starting materials.
The table below summarizes potential synthetic strategies based on analogous reactions.
| Method | Starting Material (Analogous) | Key Steps | Relevance/Considerations | Reference |
| Sequential Halogenation | 4-Azaindole or 5-Chloro-4-azaindole | 1. Chlorination (e.g., with NCS or MsCl/DMF) 2. Bromination (e.g., with NBS) | High potential for regioselectivity. The order of halogenation is crucial. Amenable to scale-up. | acs.orgacs.org |
| Bartoli Indole Synthesis | 2,6-Dichloropyridine | Reaction with vinyl Grignard reagents. | Can introduce substituents but may lack regiocontrol for complex patterns. | justia.com |
| Palladium-Catalyzed Annulation | 3-Amino-4,X-dihalopyridine | Coupling with alkynes (Sonogashira) or alkenes (Heck) followed by cyclization. | Offers flexibility in introducing substituents but requires synthesis of a complex pyridine precursor. | nih.govmdpi.com |
Process Optimization and Scalability in Halogenated Azaindole Synthesis
The industrial production of complex pharmaceutical intermediates like halogenated azaindoles necessitates processes that are not only high-yielding but also robust, scalable, and environmentally conscious. The multi-kilogram scale synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole serves as an excellent case study for the optimization and scaling of such processes. acs.orgacs.org
The process also highlights environmentally favorable choices. Water constitutes approximately 70% of the total solvent mass used across the four steps, significantly improving the green credentials of the synthesis. acs.org The synthetic sequence involves:
N-Oxidation of the starting 7-azaindole.
Chlorination of the N-oxide using methanesulfonyl chloride (MsCl) in DMF. acs.org
Nitration at the C-3 position using nitric acid in sulfuric acid.
Regioselective Bromination at the C-5 position using N-bromosuccinimide (NBS) in acetic acid, which proceeds with high selectivity. acs.orggoogle.com
Furthermore, microwave irradiation has emerged as a valuable tool for process optimization in azaindole synthesis, often dramatically reducing reaction times and improving yields for steps like palladium-catalyzed couplings or cyclization reactions. nih.govresearchgate.net The scalability and efficiency of such techniques make them suitable for both laboratory and industrial applications. researchgate.net
Reactivity Studies of Halogenated Azaindole Intermediates
The chemical reactivity of this compound is dominated by the presence of two different halogen atoms at distinct positions on the bicyclic core. The chlorine atom is situated at C-5 on the electron-deficient pyridine ring, while the bromine atom is at C-7 on the more electron-rich pyrrole ring. This electronic differentiation is the basis for achieving selective functionalization through either nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution on Halogenated Azaindoles
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems. wikipedia.org In the context of this compound, the C-5 position on the pyridine ring is activated towards nucleophilic attack. The presence of the pyridine nitrogen atom effectively delocalizes the negative charge in the Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. wikipedia.org
Therefore, the chlorine atom at C-5 can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates. These reactions typically require heating and are analogous to substitutions observed on other chloro-azaindoles and chloropyridines. The reactivity at this position is a direct consequence of the electron-withdrawing nature of the pyridine ring.
In contrast, the C-7 position on the pyrrole ring is generally less susceptible to classical SNAr reactions. However, some advanced SNAr reactions, including concerted (cSNAr) or radical-nucleophilic (SRN1) mechanisms, can occur on less activated systems, and computational studies are often employed to probe the operative pathways in such complex heterocycles. rsc.orgnih.gov
Palladium-Catalyzed Functionalization of Halogenated Azaindoles
Palladium-catalyzed cross-coupling reactions provide the most versatile and selective toolkit for functionalizing dihalogenated azaindoles. The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of selective synthesis. Generally, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the C-Cl bond. This allows for the selective functionalization of the C-7 position.
Using standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination), the bromine at C-7 can be selectively replaced with aryl, alkyl, alkynyl, or amino groups, leaving the chlorine at C-5 untouched. atlanchimpharma.comacs.org This has been demonstrated in various dihalo-azaindole systems where sequential, site-selective couplings are performed. acs.org
Functionalization of the less reactive C-5 chlorine atom is also feasible but requires more forcing conditions (e.g., higher temperatures, longer reaction times) or, more elegantly, the use of specialized catalyst systems. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to invert the conventional site-selectivity in the cross-coupling of 2,4-dichloropyridines, favoring reaction at the C-4 position. nih.gov A similar ligand-controlled strategy could foreseeably be applied to achieve selective coupling at the C-5 chloro position of this compound.
The following table presents examples of palladium-catalyzed reactions on analogous halogenated azaindoles, illustrating the potential transformations for this compound.
| Reaction Type | Halogenated Azaindole (Analogous) | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Suzuki Coupling | 4-Chloro-7-azaindole | Arylboronic acids | Pd(OAc)₂ / PPh₃ | 4-Aryl-7-azaindole | atlanchimpharma.com |
| Sequential Suzuki | 6-Chloro-3-iodo-7-azaindole | Arylboronic acids | Pd₂(dba)₃ / SPhos | C3-Aryl, then C6-Aryl-7-azaindole | acs.org |
| Sonogashira Coupling | 4-Iodo-1-acetyl-7-azaindole | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyl-7-azaindole | atlanchimpharma.com |
| Buchwald-Hartwig Amination | Halo-7-azaindoles (Br, Cl) | Primary/Secondary Amines | Pd precatalysts / Buchwald ligands | Amino-7-azaindoles | mit.edu |
| Heck Reaction | 4-Iodo-1-acetyl-7-azaindole | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | 4-(Acrylate)-7-azaindole | atlanchimpharma.com |
Advanced Structural Characterization and Spectroscopic Analysis of Halogenated Azaindole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For halogenated azaindole derivatives, ¹H and ¹³C NMR are routinely used to confirm substitution patterns and elucidate molecular structures. ipb.pt
Proton NMR (¹H NMR) is critical for identifying the number and type of hydrogen atoms in a molecule. In halogenated azaindole systems, the chemical shifts (δ) of the aromatic protons are particularly informative. The position of halogen substituents significantly influences the electronic distribution in the bicyclic ring system, leading to predictable changes in the proton chemical shifts. For instance, in studies of 1-alkyl-5-halo-7-azaisatins, the protons at the 4- and 6-positions of the pyridine (B92270) ring typically appear as distinct doublets. semanticscholar.org For 5-chloro-1-methyl-7-azaisatin, these doublets are observed at δ 7.79 and δ 8.42 ppm, respectively. semanticscholar.org The coupling constants between adjacent protons further aid in confirming their relative positions. Standard referencing for ¹H NMR spectra is often done using the residual proton signal in the deuterated solvent. nih.gov
Table 1: Representative ¹H NMR Data for Halogenated 7-Azaindole (B17877) Derivatives Data sourced from a study on 1-alkyl-5-halo-7-azaisatins. semanticscholar.org
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-Chloro-1-methyl-7-azaisatin | 4-H | 7.79 | d | 2.4 |
| 6-H | 8.42 | d | 2.4 | |
| CH₃ | 3.33 | s | - | |
| 5-Bromo-1-methyl-7-azaisatin | 4-H | 7.95 | d | 2.3 |
| 6-H | 8.55 | d | 2.3 | |
| CH₃ | 3.55 | s | - | |
| 1-Benzyl-5-chloro-7-azaisatin | 4-H | 7.78 | d | 2.3 |
| 6-H | 8.43 | d | 2.3 | |
| CH₂ | 5.00 | s | - | |
| Phenyl-H | 7.3 - 7.5 | m | - |
s = singlet, d = doublet, m = multiplet
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. savemyexams.com In ¹³C NMR spectra, each non-equivalent carbon atom produces a distinct signal. savemyexams.com The chemical shifts in halogenated azaindoles are sensitive to the electronic effects of the halogen substituents. Halogenation generally causes a downfield shift for the directly attached carbon (the α-effect) and can influence the shifts of other carbons in the ring system. For example, the ¹³C NMR spectra of 1-alkyl-5-halo-7-azaisatins show distinct signals for the carbonyl carbons and the carbons of the heterocyclic rings, confirming the halogen's position. semanticscholar.org The carbonyl carbons, for instance, appear at δ 181.0 ppm and δ 180.8 ppm for the 5-chloro and 5-bromo derivatives of 1-methyl-7-azaisatin, respectively. semanticscholar.org
Table 2: Representative ¹³C NMR Data for Halogenated 7-Azaindole Derivatives Data sourced from a study on 1-alkyl-5-halo-7-azaisatins. semanticscholar.org
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| 5-Chloro-1-methyl-7-azaisatin | C4 | 134.2 |
| C5 | 119.7 | |
| C6 | 154.2 | |
| C=O | 157.8, 181.0 | |
| CH₃ | 25.2 | |
| 5-Bromo-1-methyl-7-azaisatin | C4 | 135.0 |
| C5 | 112.7 | |
| C6 | 156.3 | |
| C=O | 157.7, 180.8 | |
| CH₃ | 25.2 |
For increasingly complex heterocyclic systems, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed structural connectivity. ipb.pt
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the proton connectivity throughout the azaindole ring system and any attached side chains.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for unambiguous assignment of ¹³C signals based on their corresponding, and often more easily assigned, proton signals. ipb.pt
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment shows correlations between all protons within a given spin system, not just those that are directly coupled. ipb.pt This is useful for identifying all protons belonging to a specific structural unit, such as a side chain attached to the azaindole core.
These advanced methods are crucial for the unambiguous structural assignment of complex halogenated azaindole derivatives, providing a level of detail unattainable with 1D NMR alone. ipb.pt
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods serve as a "molecular fingerprint," providing characteristic patterns of absorption or scattering that are unique to a specific compound's structure and bonding.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For chloro-azaindole derivatives, specific regions of the IR spectrum are particularly diagnostic.
In a detailed study of 5-chloro-7-azaindole-3-carbaldehyde, the FT-IR spectrum showed a prominent and broad band between 3300 and 2500 cm⁻¹. mdpi.comresearchgate.net This feature is characteristic of the N-H stretching vibration involved in strong intermolecular N-H···N hydrogen bonds, which leads to the formation of dimers in the solid state. mdpi.comresearchgate.net The presence of a carbonyl group, as in 7-azaindole-3-carbaldehyde derivatives, gives rise to a strong C=O stretching band. mdpi.com The exact position of this band is sensitive to electronic effects and conjugation within the molecule. mdpi.com
Table 3: Key FT-IR Vibrational Bands for Chloro-7-Azaindole-3-Carbaldehyde Derivatives Data adapted from studies on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes. mdpi.comresearchgate.net
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch (H-bonded) | ~3300 - 2500 | Broad, strong absorption due to dimer formation. |
| C=O Stretch | ~1650 - 1700 | Strong band, characteristic of the aldehyde carbonyl group. |
| Ring C=C/C=N Stretches | ~1600 - 1400 | Multiple bands corresponding to the aromatic ring framework. |
| C-Cl Stretch | ~800 - 600 | Bands associated with the carbon-chlorine bond vibration. |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. While FT-IR measures absorption, Raman measures the change in wavelength of the scattered light. Certain vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa, providing a more complete vibrational picture.
Raman spectroscopy has been effectively used in combination with Density Functional Theory (DFT) calculations to investigate the molecular structures of chloro-azaindole derivatives. mdpi.comresearchgate.netmdpi.com For instance, in studies of 5-chloro-7-azaindole-3-carbaldehyde, the C=O stretching vibration is observed as a prominent band in the Raman spectrum, consistent with theoretical calculations. mdpi.com Furthermore, Raman spectroscopy has proven useful in distinguishing between different conformers (rotational isomers). A study on metal complexes of chloro-derivatives of 7-azaindole-3-carbaldehyde noted that the presence of an additional band in the C=O stretching region of the Raman spectrum was evidence for the trans conformation of the aldehyde group. mdpi.com This level of detail is critical for understanding the subtle structural preferences of these molecules. mdpi.com
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for obtaining detailed three-dimensional molecular structures. While specific crystallographic data for 7-Bromo-5-chloro-4-Azaindole is not widely published, extensive studies on other halogenated 7-azaindole derivatives provide a clear framework for what to expect. For instance, the analysis of 3-chloro-7-azaindole (B1280606) (3Cl7AI) reveals detailed information about its solid-state form. nih.gov The compound crystallizes in the monoclinic system under the space group P2₁/n. nih.gov
Such analyses are also crucial for understanding the geometry of more complex systems, such as metal complexes incorporating these ligands. A study on a platinum(II) complex with 4-bromo-7-azaindole, specifically cis-[PtCl₂(4Br7AIH)₂]·DMF, found that it crystallizes in the tetragonal system (space group P4₃). doi.org This demonstrates the utility of SCXRD in confirming the coordination geometry and stereochemistry of metal-ligand complexes. The data obtained from these studies are fundamental for correlating structure with chemical reactivity and biological activity.
Below is a representative table of crystallographic data for a related halogenated 7-azaindole derivative, 3-chloro-7-azaindole. nih.gov
| Parameter | Value for 3-Chloro-7-azaindole nih.gov |
|---|---|
| Chemical Formula | C₇H₅ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.3438(3) |
| b (Å) | 3.85964(11) |
| c (Å) | 14.4698(4) |
| β (°) | 100.739(2) |
| Volume (ų) | 677.31(3) |
| Z (molecules/unit cell) | 4 |
The data from X-ray crystallography extends beyond the individual molecule to reveal how molecules interact with each other in the solid state. Hydrogen bonds are particularly significant in the crystal engineering of azaindole systems. usu.edu In the crystal structure of 3-chloro-7-azaindole, molecules form centrosymmetric dimers through dual N-H···N hydrogen bonds. nih.gov In this arrangement, the pyrrole (B145914) nitrogen atom (N-H) of one molecule acts as a hydrogen bond donor, while the pyridine nitrogen of a neighboring molecule serves as the acceptor. nih.gov This robust, dimeric motif is a characteristic feature of many 7-azaindole derivatives. nih.gov
Beyond the primary N-H···N interactions, weaker intermolecular forces such as C-H···halogen bonds also contribute to the stability of the crystal packing. researchgate.net The precise nature and geometry of these hydrogen bonding networks are critical, as they can influence physical properties like solubility and melting point, and are essential for designing supramolecular assemblies and understanding molecular recognition at receptor binding sites. rsc.orgacs.org The interplay between different types of interactions, including hydrogen and halogen bonds, dictates the final crystal structure. researchgate.net
Mass Spectrometry (MS) in Compound Verification and Fragmentation Studies
Mass spectrometry is an indispensable analytical tool used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for the characterization of polar, heterocyclic compounds like azaindole derivatives and their metal complexes. nih.gov
For a compound like this compound (C₇H₄BrClN₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ corresponding to its exact mass. The isotopic pattern of this peak would be highly characteristic, revealing the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides definitive confirmation of the elemental composition.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the molecular ion. While specific experimental data for this compound is not available, a hypothetical fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would likely involve the loss of halogen atoms or small molecules like HCN.
Below is a table illustrating the expected molecular ions and potential major fragments for this compound in a mass spectrometry experiment.
| Ion | Formula | Description |
|---|---|---|
| [M]⁺· | [C₇H₄BrClN₂]⁺· | Molecular Ion |
| [M-H]⁺ | [C₇H₃BrClN₂]⁺ | Loss of a hydrogen radical |
| [M-Cl]⁺ | [C₇H₄BrN₂]⁺ | Loss of a chlorine radical |
| [M-Br]⁺ | [C₇H₄ClN₂]⁺ | Loss of a bromine radical |
| [M-HCN]⁺· | [C₆H₃BrClN]⁺· | Loss of hydrogen cyanide from the pyrrole ring |
This table represents a hypothetical fragmentation pattern for illustrative purposes.
Studies on related gold(I) nih.gov and platinum(II) nih.gov complexes of halogenated 7-azaindoles have demonstrated the utility of ESI-MS in confirming the composition of the final products and studying their stability and interactions with biomolecules. nih.gov
Computational Chemistry and Theoretical Modeling of Azaindole Systems
Density Functional Theory (DFT) Calculations for Molecular Propertiesnih.govniscpr.res.in
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the properties of molecules such as 7-Bromo-5-chloro-4-Azaindole. DFT studies on related indole (B1671886) and imidazole (B134444) derivatives have been performed using the B3LYP functional with 6-31G basis sets to determine properties like heats of formation. niscpr.res.in
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For halogenated azaindoles, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. mdpi.com The presence of halogen substituents (bromine and chlorine) on the azaindole core influences the geometry due to their size and electronegativity. nih.gov These calculations typically show that the core azaindole ring system remains largely planar. researchgate.net The substitution at the R1 position can create weak interactions with adjacent hydrogen atoms, which contributes to the stabilization of the molecule. nih.gov
Computational studies on similar halogenated oxindoles have been conducted using methods like Møller–Plesset second-order perturbation theory (MP2) and DFT with the ωB97X-D functional to investigate molecular geometry and intermolecular interactions. mdpi.com
Table 1: Predicted Effects of Halogenation on Azaindole Geometry
| Geometric Parameter | Expected Influence of Br and Cl Substitution | Rationale |
|---|---|---|
| C-Br Bond Length | ~1.85 - 1.90 Å | Based on standard covalent radii and DFT calculations on similar aromatic compounds. |
| C-Cl Bond Length | ~1.70 - 1.75 Å | Based on standard covalent radii and DFT calculations on similar aromatic compounds. |
| Ring Planarity | Minor distortion | The bulky halogen atoms can cause slight puckering of the bicyclic ring system. |
| Bond Angles | Localized distortion around substituted carbons | Steric hindrance and electronic effects from the halogens alter the ideal sp² angles. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. niscpr.res.in
For halogenated azaindoles, the electron-withdrawing nature of bromine and chlorine atoms significantly lowers the energy of the LUMO, and to a lesser extent the HOMO. nih.gov This reduction in the HOMO-LUMO energy gap suggests increased chemical reactivity. nih.gov Analysis of the frontier orbitals for the parent 7-azaindole (B17877) shows the HOMO is distributed across the entire molecule, while the LUMO is primarily located on the azaindole core. researchgate.net
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. For this compound, MEP analysis would predict regions of negative potential (electron-rich) around the electronegative nitrogen, bromine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the hydrogen atoms, particularly the N-H proton.
Table 2: Summary of Electronic Properties from DFT Calculations
| Property | Description | Significance for Halogenated Azaindoles |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. youtube.com | Lowered by electron-withdrawing halogens. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. youtube.com | Significantly lowered by halogens, increasing electrophilicity. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Reduced gap indicates higher reactivity and potential for electronic transitions. niscpr.res.innih.gov |
| Chemical Potential (µ) | A measure of the molecule's tendency to lose or gain electrons. | Influenced by halogen substitution, affecting reactivity. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Inversely related to the HOMO-LUMO gap. nih.gov |
Theoretical vibrational spectra can be simulated using DFT calculations. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of vibrational modes (e.g., stretching, bending). These simulated spectra are invaluable for interpreting experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy.
A comprehensive study on 4-chloro and 5-chloro-7-azaindole-3-carbaldehydes utilized DFT calculations (B3LYP/6–311++G(p,d)) to analyze their vibrational spectra. mdpi.com The theoretical results showed good agreement with experimental data, allowing for precise assignment of vibrational bands. mdpi.com For this compound, simulations would predict characteristic stretching frequencies for the C-Br, C-Cl, N-H, and C=C bonds, which could be used to confirm its structure experimentally.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Azaindole Derivatives in Solution
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For azaindole derivatives, MD simulations provide insights into their conformational dynamics, stability, and interactions with solvent molecules. acs.orgtandfonline.com These simulations are crucial for understanding how a molecule like this compound behaves in a biological environment, such as water. nih.gov
In studies of azaindole derivatives binding to proteins, MD simulations have been used to assess the stability of the ligand-protein complex. nih.gov Metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms are calculated to determine if the binding is stable over the simulation time. tandfonline.comnih.gov Such simulations revealed that azaindole compounds can form stable non-covalent interactions with key residues at protein interfaces. nih.gov
Molecular Docking and Ligand-Protein Interaction Modelingmdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets. Azaindole derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various proteins. nih.govijper.org
Docking studies on azaindole derivatives have successfully predicted their binding modes within the active sites of various protein targets, including kinases, the SARS-CoV-2 spike protein, and the DEAD-box RNA helicase DDX3. nih.govnih.gov These studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex.
For this compound, the azaindole scaffold itself is capable of forming key interactions. The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can act as hydrogen bond acceptors and donors, respectively. nih.gov The aromatic rings can participate in π-π stacking and π-cation interactions with amino acid residues like tyrosine, phenylalanine, lysine (B10760008), and arginine. nih.govnih.gov The bromine and chlorine substituents can further enhance binding affinity through halogen bonding, a specific type of non-covalent interaction.
Binding affinity is often estimated using a scoring function that results in a value, typically in kcal/mol. For example, a docking study of one 7-azaindole derivative against the DDX3 protein reported a good docking score of -7.99 kcal/mol. nih.gov Another study on halogenated inhibitors of 17β-HSD1 showed binding energies ranging from −10.26 to −11.94 kcal/mol. nih.gov These values indicate the predicted strength of the interaction.
Table 3: Common Ligand-Protein Interactions Modeled for Azaindole Derivatives
| Interaction Type | Description | Key Residues Involved |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Aspartic acid, Tyrosine, Lysine, Asparagine nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Tyrosine, Phenylalanine nih.gov |
| π-Cation Interaction | Interaction between the electron-rich π system of the ligand and a cation (e.g., protonated amino acid). | Lysine, Arginine nih.gov |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Electron-rich atoms like oxygen or nitrogen in protein backbones or side chains. |
| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Leucine, Valine, Alanine |
Elucidation of Specific Interactions (e.g., Hydrogen Bonding, Pi-Cation Interactions)ijper.org
Computational modeling provides critical insights into the non-covalent interactions that govern the molecular recognition of azaindole systems, including halogenated derivatives like this compound, by biological targets. These interactions are fundamental to their mechanism of action and are a primary focus of theoretical studies.
Hydrogen Bonding:
The azaindole scaffold is an adept participant in hydrogen bonding, possessing both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the pyridine N atom). Theoretical studies have extensively modeled these interactions to understand their geometry, energy, and influence on molecular assembly and receptor binding. digitellinc.comnih.gov
Donor-Acceptor Duality: The N-H of the pyrrole ring acts as a potent hydrogen bond donor, while the lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring serves as a strong acceptor site. This duality allows azaindoles to form specific and directional interactions with amino acid residues in protein binding sites, such as the side chains of aspartic acid, glutamic acid, serine, and threonine, or with the peptide backbone.
Halogenation Effects: The introduction of halogen atoms, such as bromine and chlorine, onto the azaindole ring can modulate the hydrogen bonding capacity. The electron-withdrawing nature of halogens can increase the acidity of the N-H proton, thereby strengthening its capacity as a hydrogen bond donor. Computational methods like Density Functional Theory (DFT) are employed to quantify these electronic effects on bond polarity and interaction strength.
Pi-Cation Interactions:
Pi-cation interactions are a significant non-covalent force involving the electrostatic attraction between a cation and the electron-rich face of a π-system, such as the aromatic rings of the azaindole scaffold. nih.govrsc.org These interactions are crucial for the binding of ligands to many proteins, particularly in recognizing cationic amino acid residues like lysine and arginine. rsc.org
Nature of the Interaction: The π-electron clouds above and below the plane of the azaindole rings create a region of negative electrostatic potential, which can favorably interact with positively charged ions. nih.govrsc.org Molecular docking and dynamics simulations reveal that the 7-azaindole scaffold can establish strong pi-cation interactions with key protein residues, such as LYS417 and ARG403. illinois.edu
Influence of Substituents: The strength of the pi-cation interaction is highly sensitive to the electronic properties of the aromatic ring. Halogen substituents, being electron-withdrawing, generally reduce the electron density of the π-system. This effect would typically be expected to weaken the pi-cation interaction. Computational models are essential to quantify the net effect, as the electrostatic potential surface of the substituted ring system determines the interaction strength. nih.gov These models can calculate the molecular electrostatic potential (MEP) and predict how halogenation alters the π-electron distribution and, consequently, the binding energy with a cation.
The table below summarizes the key characteristics of these interactions as determined by computational methods for azaindole systems.
| Interaction Type | Key Azaindole Moieties | Interacting Partner Examples (in Proteins) | Typical Interaction Distance (Å) | Computational Methods for Study |
| Hydrogen Bonding | Pyrrole N-H (Donor), Pyridine N (Acceptor) | Asp, Glu, Ser, Thr, Peptide Backbone | 1.8 - 2.5 | DFT, Molecular Dynamics (MD) |
| Pi-Cation Interaction | Aromatic π-face of Pyrrole and Pyridine rings | Lys, Arg | 3.5 - 5.0 | Ab initio calculations, DFT, MD |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Azaindoles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For halogenated azaindoles, QSAR studies are instrumental in understanding how different substituents and their positions on the scaffold influence a specific biological endpoint, thereby guiding the design of more potent and selective molecules. mdpi.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:
Data Set Selection: A dataset of structurally related halogenated azaindole compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.comorientjchem.org
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: Charges, dipole moments, HOMO/LUMO energies, which describe the electronic distribution and reactivity.
Steric Descriptors: Molecular weight, volume, surface area, and specific steric parameters (e.g., from CoMFA) that describe the size and shape of the molecule.
Hydrophobic Descriptors: LogP, which quantifies the molecule's lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is rigorously validated using internal (e.g., cross-validation, q²) and external validation techniques (using a test set of compounds not used in model generation, r²_pred). orientjchem.org
For halogenated azaindoles, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These methods analyze the steric and electrostatic fields surrounding the molecules to generate contour maps. These maps visualize regions where modifications to the structure would likely lead to an increase or decrease in activity. For example, a CoMFA/CoMSIA study on azaindole derivatives as Aurora B kinase inhibitors revealed key structural requirements for enhanced potency. mdpi.com
The table below illustrates a hypothetical set of descriptors and their correlation with activity for a series of halogenated azaindoles in a QSAR model.
| Compound | Halogen Substituents | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted pIC₅₀ |
| A | 5-Cl | 2.8 | 3.5 | 155 | 6.8 |
| B | 7-Br | 3.1 | 3.2 | 162 | 7.1 |
| C | 5-Cl, 7-Br | 3.6 | 2.9 | 170 | 7.5 |
| D | 5-F, 7-Cl | 2.9 | 4.1 | 158 | 7.0 |
The statistical quality of a QSAR model is paramount for its predictive ability. The table below lists key statistical parameters used for model validation. mdpi.comorientjchem.org
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Measures the fraction of the variance in the biological activity that is explained by the model for the training set. | > 0.6 |
| Cross-validated r² | q² or r²_cv | Measures the internal predictive ability of the model using leave-one-out or leave-many-out cross-validation. | > 0.5 |
| Predictive r² for Test Set | r²_pred | Measures the external predictive ability of the model on an independent test set. | > 0.6 |
By applying these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships governing halogenated azaindoles, enabling a more rational and efficient approach to the design of new chemical entities with desired biological profiles.
Medicinal Chemistry and Biological Activity of 4 Azaindole and Halogenated Azaindole Derivatives
Azaindoles as Privileged Structures in Drug Discovery
Azaindoles are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity. pharmablock.comnih.gov The incorporation of a nitrogen atom into the indole (B1671886) ring system can significantly modulate the compound's physicochemical properties, enhancing its potential as a drug candidate. pharmablock.com This strategic substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. pharmablock.comnih.gov
Modulation of Physicochemical Properties for Drug Optimization
The position of the nitrogen atom within the azaindole ring system distinctly influences its physicochemical properties, such as lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility (LogS). nih.gov These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of a nitrogen atom generally increases aqueous solubility, a favorable characteristic for drug development. nih.govnih.gov
A notable example is the development of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. The replacement of an indole scaffold with a 4-azaindole (B1209526) core was aimed at reducing lipophilicity. This modification resulted in a compound with equipotent PAK1 inhibition but a twofold improvement in cellular potency. nih.gov Furthermore, this series of 4-azaindole analogs exhibited enhanced permeability, improved aqueous solubility, and lower plasma protein binding compared to the original indole compound. nih.gov These improvements in physicochemical properties led to a significant 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, highlighting the value of the azaindole scaffold in drug optimization. nih.gov
Structure-Activity Relationship (SAR) Studies of Halogenated Azaindole Derivatives
The biological activity of azaindole derivatives can be finely tuned through the strategic placement of various substituents on the core structure. nih.govnih.govusp.br Halogenation, in particular, has proven to be a powerful tool for modulating the pharmacological properties of these compounds. frontiersin.orgnih.govdartmouth.edu
Impact of Halogen Substitution (Bromine, Chlorine) on Biological Activity
The position and nature of the halogen substituent are crucial in determining the biological outcome. A study on the antifungal activity of 7-azaindole (B17877) derivatives found a correlation between the activity and the calculated ionization potentials of the compounds, which are influenced by the presence and position of substituents. researchgate.net
Positional Effects of Substituents on Azaindole Core Activity
The position of substituents on the azaindole core plays a critical role in determining the compound's biological activity. nih.govacs.org SAR studies have revealed that specific substitution patterns can lead to significant enhancements in potency and selectivity. For instance, in the development of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi, the position of substituents on both the azaindole and piperidine (B6355638) rings was systematically varied to understand their impact on activity. usp.brresearchgate.net
Research on 7-azaindole analogs has shown that positions 1, 3, and 5 are often the most active sites for modification to achieve potent anticancer activity. nih.gov Disubstitution at these positions has been a successful strategy for synthesizing novel and effective anticancer agents. nih.gov
Influence of Protecting Groups on Bioactivity
During the synthesis of complex molecules like halogenated azaindoles, protecting groups are often employed to prevent unwanted reactions at specific sites. The choice of protecting group can sometimes influence the biological activity of the final compound. For instance, in the synthesis of c-Met kinase inhibitors, a bulky protecting group like triisopropylsilyl (TIPS) was used to direct lithiation to a specific position on the 7-azaindole ring. nih.gov While the protecting group is typically removed in the final step, its presence during intermediate stages can be crucial for achieving the desired substitution pattern, which in turn dictates the final bioactivity.
Anticancer Potential of Azaindole Derivatives
Azaindole derivatives have emerged as a promising class of compounds with significant anticancer potential. ijfjournal.comnih.govdntb.gov.ua Their ability to inhibit various protein kinases, which are often dysregulated in cancer, makes them attractive candidates for cancer therapy. pharmablock.comnih.gov
Several 7-azaindole derivatives have shown potent anti-proliferative activity against a range of cancer cell lines. nih.gov For example, compounds with dichlorophenyl and dibromophenyl substitutions exhibited strong inhibitory activity against MCF-7 and HeLa cells, with IC50 values in the sub-micromolar range. ijfjournal.com
The anticancer mechanism of some azaindole derivatives involves the inhibition of microtubule polymerization. nih.gov Certain derivatives have been identified as microtubule-depolymerizing agents, inducing G2/M cell cycle arrest and exhibiting cytotoxicity in various cancer cell lines, including multidrug-resistant ones. nih.gov These compounds have also demonstrated potent anti-angiogenic properties and anti-tumor effects in in vivo models. nih.gov
The versatility of the azaindole scaffold allows for the development of inhibitors targeting a wide array of kinases implicated in cancer progression, such as Aurora A kinase, PIM2 kinase, and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov
Table 1: Anticancer Activity of Selected Azaindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 10m (dichlorophenyl derivative) | MCF-7 | 0.78 ± 1.33 | ijfjournal.com |
| 10m (dichlorophenyl derivative) | HeLa | 0.92 ± 0.03 | ijfjournal.com |
| 10n (dibromophenyl derivative) | MCF-7 | 1.31 ± 0.02 | ijfjournal.com |
| 10n (dibromophenyl derivative) | HeLa | 1.91 ± 0.02 | ijfjournal.com |
Azaindoles as Kinase Inhibitors: Mechanisms of Action
Azaindole derivatives have emerged as a prominent class of kinase inhibitors. nih.govnih.gov Their mechanism of action primarily involves competitive binding to the ATP-binding site of protein kinases. The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring of the azaindole scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. depositolegale.it This binding mode mimics the interaction of the adenine (B156593) base of ATP, effectively blocking the kinase's catalytic activity and downstream signaling pathways. The specific substitutions on the azaindole ring, including halogenation, play a critical role in determining the binding affinity and selectivity for different kinases. nih.govnih.gov While the general mechanism for azaindole-based kinase inhibitors is well-established, specific mechanistic studies focused solely on 7-Bromo-5-chloro-4-Azaindole are not extensively detailed in the available research.
Inhibition of Specific Kinase Targets (e.g., BRAF, CHK1, DYRK1A, c-Met, Aurora Kinase)
Halogenated azaindole derivatives have been investigated as inhibitors of a range of protein kinases implicated in cancer and other diseases. While direct inhibitory data for this compound against all the listed targets is not extensively available, the broader class of compounds shows significant activity.
BRAF: The 7-azaindole scaffold is a key component of the FDA-approved BRAF inhibitor vemurafenib (B611658), which is used to treat melanoma with the BRAF V600E mutation. nih.govrsc.org The azaindole core forms critical hydrogen bonds with the hinge region of the BRAF kinase. rsc.org While vemurafenib is a 7-azaindole, this highlights the potential of the broader azaindole class as BRAF inhibitors.
CHK1: 5-Bromo-4-chloro-7-azaindole derivatives have been utilized as intermediates in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors. researchgate.net This indicates the utility of this substitution pattern in developing compounds that target the DNA damage response pathway.
DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another target for azaindole-based inhibitors. nih.govresearchgate.net Derivatives of 4-azaindole have been developed as potent DYRK1A inhibitors. nih.gov
c-Met: 4-Azaindole derivatives have been identified as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and metastasis. nih.govnih.gov
Aurora Kinase: The Aurora kinase family, which plays a crucial role in mitosis, has been a target for 7-azaindole derivatives. nih.gov For instance, certain 5-chloro-substituted 7-azaindoles have been synthesized as part of Aurora kinase inhibitor discovery programs. nih.govacs.org
While the specific inhibitory activity of this compound on these kinases is not detailed, its structural features are consistent with those of known kinase inhibitors.
In Vitro Antitumor Activity Against Various Cancer Cell Lines
The anticancer potential of halogenated azaindole derivatives has been demonstrated in various cancer cell lines. These compounds often induce cell cycle arrest and apoptosis. nih.gov For example, certain azaindole derivatives have shown potent cytostatic effects on a range of cancer cell lines, including multidrug-resistant ones. nih.gov
The table below summarizes the in vitro antitumor activity of representative halogenated azaindole derivatives against various cancer cell lines, illustrating the potential of this class of compounds. Specific data for this compound is not detailed in the provided search results.
| Compound Class | Cancer Cell Line | Reported Activity |
|---|---|---|
| Azaindole Derivatives | Various, including MDR lines | Potent cytostatic effects, G2/M cell cycle arrest |
| Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (liver), MCF-7 (breast), HCT-116 (colon) | Antiproliferative activity |
Antiviral Activities of Azaindole Scaffolds
The azaindole framework is a versatile scaffold that has also been explored for the development of antiviral agents against a variety of RNA viruses. nih.gov The introduction of nitrogen into the indole ring can fine-tune the physicochemical properties and interactions with viral proteins or host receptors. nih.gov
Inhibition of SARS-CoV-2 S1-RBD-hACE2 Interaction by 7-Azaindole Derivatives
Research into the antiviral potential of azaindoles has extended to SARS-CoV-2, the virus responsible for COVID-19. While specific studies on this compound are not available, related 7-azaindole derivatives have been investigated. A library of 3-alkynyl-5-aryl-7-aza-indoles was screened for activity against SARS-CoV-2, with some analogues showing promising results. frontiersin.org The broad-spectrum antiviral activity of some 7-aza-indoles is thought to be partially due to the inhibition of Adaptor protein-2 associated kinase 1 (AAK1), a host factor involved in viral entry. frontiersin.org
Strategies for Developing New Antiviral Agents Targeting Viral Proteins
The development of new antiviral agents often focuses on targeting key viral proteins essential for the viral life cycle. For RNA viruses, viral polymerases and proteases are common targets. nih.gov Azaindole-based compounds can be designed to interact with the active sites of these viral enzymes, thereby inhibiting viral replication. Another strategy involves targeting host factors that are crucial for viral infection, which can offer a broader spectrum of activity and a higher barrier to resistance. mdpi.com The development of azaindole derivatives as AAK1 inhibitors is an example of a host-targeted antiviral strategy. frontiersin.org
Other Reported Biological Activities of Azaindole Derivatives
Beyond their roles as kinase inhibitors and antiviral agents, azaindole derivatives have been reported to possess a range of other biological activities. For instance, some 7-azaindole derivatives have been evaluated for their analgesic and hypotensive activities. organic-chemistry.org Additionally, the azaindole scaffold has been incorporated into compounds with anti-angiogenic properties. nih.gov These diverse biological activities underscore the importance of the azaindole framework in medicinal chemistry and drug discovery. nih.gov
Antimicrobial Properties
Halogenated azaindole derivatives have emerged as a promising class of antimicrobial agents. The introduction of halogen atoms such as bromine and chlorine onto the azaindole ring can significantly influence their biological activity. While specific studies on this compound are limited, research on related halogenated indole and azaindole structures provides valuable insights into their antimicrobial potential.
Studies have shown that halogenation can enhance the antimicrobial and antibiofilm activities of various heterocyclic compounds. For instance, certain halogenated pyrimidines and pyrrolopyrimidines have demonstrated the ability to inhibit the growth and biofilm formation of bacteria like Staphylococcus aureus. The presence of halogens can improve the binding affinity of these molecules to their microbial targets.
Research on halogenated indoles has indicated that the position of the halogen atom is crucial for activity. For example, chloro and bromo substitutions at specific positions on the indole ring have been found to be essential for activity against Vibrio parahaemolyticus. Some chloroindoles have shown potent bactericidal effects and the ability to disrupt bacterial cell membranes.
Table 1: Antimicrobial Activity of Selected Halogenated Indole Derivatives
| Compound | Target Organism | Activity | Reference |
| 4-chloroindole | Vibrio parahaemolyticus | Inhibited biofilm formation (MIC: 50 μg/mL) | |
| 7-chloroindole | Vibrio parahaemolyticus | Inhibited biofilm formation (MIC: 200 μg/mL) | |
| 4-bromoindole | Vibrio parahaemolyticus | Antibacterial activity (MIC: 50 μg/mL) | |
| 5-bromoindole | Vibrio parahaemolyticus | Antibacterial activity (MIC: 50 μg/mL) |
Note: MIC stands for Minimum Inhibitory Concentration.
Anti-inflammatory Effects
The 4-azaindole scaffold is a key component in the design of various kinase inhibitors, many of which play crucial roles in inflammatory pathways. nih.gov The anti-inflammatory effects of 4-azaindole derivatives are often attributed to their ability to modulate the activity of these kinases.
Several 7-azaindole derivatives have been investigated for their anti-inflammatory properties. For instance, certain compounds have been shown to inhibit CC-chemokine receptor-2 (CCR2), a target implicated in inflammatory conditions such as asthma, atherosclerosis, and rheumatoid arthritis. nih.gov Another 7-azaindole derivative demonstrated anti-inflammatory activity by inhibiting the Orai calcium channel, leading to a reduction in airway cell infiltration in a rat model of allergic inflammation. nih.gov
The development of specific kinase inhibitors is a major area of research for anti-inflammatory drug discovery. 4-Azaindole derivatives have been successfully developed as inhibitors of transforming growth factor-beta receptor I (TGFβRI), a key player in immune regulation. researchgate.net One such 2,3-dipyridinyl-4-azaindole compound showed significant efficacy in a mouse tumor model when combined with anti-PD-1 therapy, highlighting the potential of this class of compounds in immuno-oncology. researchgate.net
While direct experimental data on the anti-inflammatory effects of this compound is not available, the established role of halogenated azaindoles as potent kinase inhibitors suggests that this compound could potentially exhibit anti-inflammatory activity through similar mechanisms.
Table 2: Anti-inflammatory Activity of Selected Azaindole Derivatives
| Compound/Derivative Class | Target | Therapeutic Area | Reference |
| 7-Azaindole derivatives | CC-chemokine receptor-2 (CCR2) | Asthma, atherosclerosis, rheumatoid arthritis | nih.gov |
| 7-Azaindole derivative | Orai calcium channel | Allergic inflammation | nih.gov |
| 2,3-dipyridinyl-4-azaindole | TGFβ receptor 1 kinase (TGFβRI) | Immuno-oncology | researchgate.net |
Anti-HIV Activity
Substituted indole and azaindole derivatives have been a focus of research for the development of novel anti-HIV agents. nih.gov The 4-azaindole scaffold has been incorporated into molecules targeting different stages of the HIV life cycle.
One of the key targets for azaindole-based HIV inhibitors is the viral entry process. Certain 4-azaindole derivatives have been identified as HIV-1 attachment inhibitors, which act by blocking the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor. researchgate.net
Another important target is HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA. Azaindole hydroxamic acids have been discovered as potent inhibitors of HIV-1 integrase, with several 4-fluorobenzyl substituted derivatives showing significant antiviral activity in cell-based assays. nih.govacs.org More recently, C3,C6-diaryl 7-azaindoles have been synthesized and shown to inhibit the strand transfer activity of the HIV-1 integrase enzyme. acs.org Structure-activity relationship (SAR) studies on these compounds indicated that specific substitutions on the aryl rings are crucial for their inhibitory activity. acs.org
Furthermore, 7-azaindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A library of compounds built around a 7-azaindole core yielded several hits with submicromolar anti-HIV-1 activity and a high therapeutic index. nih.gov Lead optimization of these compounds has led to analogs with improved inhibitory potency against the reverse transcriptase enzyme. nih.gov While the introduction of halogen substituents at the 3'-position of some carbocyclic nucleoside analogues of BCA (a compound with anti-HIV activity) diminished their anti-HIV-1 activity, it interestingly increased their inhibitory activity against the reverse transcriptase of the Hepatitis B virus (HBV). nih.gov
Table 3: Anti-HIV Activity of Selected Azaindole Derivatives
| Compound/Derivative Class | HIV Target | Mechanism of Action | Reference |
| 4-Azaindole derivatives | gp120-CD4 interaction | Attachment inhibitor | researchgate.net |
| Azaindole hydroxamic acids | HIV-1 Integrase | Integrase inhibitor | nih.govacs.org |
| C3,C6-diaryl 7-azaindoles | HIV-1 Integrase | Strand transfer inhibition | acs.org |
| 7-Azaindole derivatives | Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | nih.gov |
Specific Considerations for 4-Azaindole Derivatives in Biological Contexts
The 4-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide range of biological targets. nih.gov Its utility stems from its bioisosteric relationship with indole and purine (B94841) systems, allowing it to mimic the interactions of these endogenous molecules with their respective receptors and enzymes. nih.govpharmablock.com
The introduction of a nitrogen atom into the indole ring to form 4-azaindole has several important consequences for its physicochemical properties. It can lead to improved aqueous solubility and can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. pharmablock.com These properties can be further fine-tuned by the addition of substituents, such as halogens. Halogen atoms can influence the electronic properties of the azaindole ring and provide additional points of interaction with target proteins. nih.gov
In the context of drug design, 4-azaindole derivatives are particularly prominent as kinase inhibitors. nih.gov The nitrogen atom in the pyridine ring of the azaindole can form key hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition. nih.govresearchgate.net This has led to the development of numerous azaindole-based inhibitors for a variety of kinases involved in cancer and inflammation. nih.govnih.gov
The metabolic stability of drug candidates is a critical factor in their development. The replacement of an indole with an azaindole core has been shown in some cases to improve metabolic stability. pharmablock.com For example, a comparison of an indole prototype with its four possible azaindole derivatives in the context of anti-HIV-1 activity revealed that all four azaindoles exhibited enhanced solubility and metabolic stability. pharmablock.com
Potential Applications and Future Research Directions for 7 Bromo 5 Chloro 4 Azaindole
Role as a Key Synthetic Building Block for Advanced Molecular Scaffolds
7-Bromo-5-chloro-4-azaindole is a versatile synthetic intermediate, primarily due to the presence of two distinct halogen atoms—bromine and chlorine—at positions 7 and 5, respectively. These halogens serve as reactive handles for a variety of metal-catalyzed cross-coupling reactions, allowing for the regioselective introduction of diverse molecular fragments. This capability is crucial for building complex, advanced molecular scaffolds. rsc.org
For instance, the bromine atom at the C7 position and the chlorine atom at the C5 position can be selectively functionalized using palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comresearchgate.netnih.gov This allows chemists to sequentially or simultaneously introduce aryl, heteroaryl, alkynyl, and amino groups, thereby generating large libraries of novel compounds. Research on the closely related 5-bromo-4-chloro-7-azaindole scaffold has demonstrated its utility in preparing 3,4,5-substituted 7-azaindole (B17877) derivatives, highlighting the synthetic potential of such di-halogenated systems. researchgate.netacs.org
Table 1: Key Cross-Coupling Reactions for Functionalizing this compound
| Reaction Type | Reagents/Catalyst | Group Introduced | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst | Aryl or Heteroaryl Groups | Building bi-aryl systems for kinase inhibitors |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl Groups | Creating rigid scaffolds for enzyme active sites |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst | Amino Groups | Introducing hydrogen-bond donors/acceptors |
| Heck Coupling | Alkene, Pd Catalyst | Alkenyl Groups | Synthesizing complex natural product analogues |
Exploration in Drug Discovery Programs Targeting Specific Disease Pathways
The 7-azaindole core is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding site of these enzymes. chemicalbook.comdepositolegale.it The addition of halogen atoms can further enhance binding affinity and modulate selectivity. Consequently, this compound is a promising scaffold for developing inhibitors against various kinases implicated in diseases like cancer. nih.govijper.org
The design of new derivatives typically begins with the core this compound structure, which can be systematically modified. Synthetic strategies focus on leveraging the differential reactivity of the bromo and chloro substituents to introduce a variety of functional groups. For example, a Suzuki coupling might be performed selectively at the more reactive C7-bromo position, followed by a different coupling reaction at the C5-chloro position. nih.gov Further derivatization can be achieved by targeting other positions on the azaindole ring, such as the C3 position or the pyrrole (B145914) nitrogen, to explore the structure-activity relationship (SAR) comprehensively. acs.org The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors illustrates how modifications to the core scaffold can yield highly active compounds. rsc.org
Once initial derivatives are synthesized, optimization strategies are employed to improve their biological activity and pharmacological properties. This is an iterative process guided by SAR studies and, where possible, structural biology. nih.gov Key optimization strategies include:
Systematic Substituent Modification : Replacing the bromine and chlorine atoms with various other groups (e.g., fluoro, methyl, cyano) to probe interactions with the target protein. Computational methods can predict which substitutions are likely to improve binding affinity. nih.gov
Bioisosteric Replacement : Swapping parts of the molecule with fragments that have similar physical or chemical properties to improve metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Conformational Constraint : Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can enhance potency and selectivity.
Studies on azaindole-based inhibitors for targets like Fms-like tyrosine kinase 3 (FLT3) and glucokinase have demonstrated how systematic SAR exploration leads to the identification of highly potent and selective compounds. nih.govresearchgate.net
Investigation into Emerging Therapeutic Areas
Beyond its established role in oncology, the versatile 7-azaindole scaffold is being explored for a wide range of other diseases. Derivatives have shown potential as treatments for viral infections (including HIV and influenza), bacterial infections, and inflammatory conditions. ijper.orgnih.govnih.gov Therefore, libraries derived from this compound could be screened against a diverse array of biological targets to uncover new therapeutic applications. For instance, substituted azaindoles have been investigated as inhibitors of Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for neglected tropical diseases, suggesting a potential avenue for this scaffold as well. acs.orgusp.br
Interdisciplinary Research Avenues: Integration with Materials Science and Chemical Biology
The unique photophysical properties of heterocyclic aromatic compounds like azaindoles open up research avenues beyond medicine. researchgate.net The 7-azaindole framework has been incorporated into organic light-emitting devices (OLEDs) and fluorescent probes. researchgate.net The presence of heavy atoms like bromine in this compound could be exploited to enhance properties such as phosphorescence, making it a candidate for applications in materials science.
In chemical biology, derivatives of this compound could be developed as chemical probes. By attaching fluorescent tags or affinity labels via the reactive halogen sites, researchers can create tools to study the function and localization of specific proteins within cells, helping to elucidate complex biological pathways.
Development of Sustainable Synthetic Methodologies for this compound
As the demand for complex pharmaceutical intermediates grows, so does the need for sustainable and efficient synthetic methods. Traditional multi-step syntheses often generate significant chemical waste. Future research will likely focus on developing greener routes to this compound and its derivatives. This includes:
Enzymatic Halogenation : Using halogenase enzymes to selectively install bromine and chlorine atoms under environmentally benign, aqueous conditions. frontiersin.org
One-Pot Reactions : Designing reaction cascades where multiple synthetic steps are performed in a single reaction vessel, reducing solvent use and purification steps. nih.gov
C-H Functionalization : Directly activating and functionalizing the carbon-hydrogen bonds on the azaindole ring, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. rsc.org
A reported large-scale synthesis of the related 5-bromo-4-chloro-3-nitro-7-azaindole successfully minimized liquid-liquid extractions and used water as a major solvent component, demonstrating a step towards more environmentally friendly production of functionalized azaindoles. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
